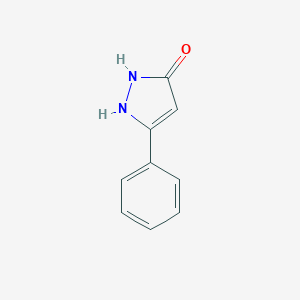![molecular formula C14H12N2O2 B103668 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine CAS No. 18150-20-4](/img/structure/B103668.png)
4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine, also known as N-(4-nitrophenyl)-N-methyl-4-(2-pyridyl)but-3-en-1-amine, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects.
Wirkmechanismus
The mechanism of action of 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of inflammatory cytokines and reactive oxygen species in cells. Additionally, this compound has been shown to protect against oxidative stress and promote cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine in lab experiments is its potential to exhibit anti-inflammatory and antioxidant properties. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
Future research on 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine could focus on elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, further studies could investigate the safety and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine involves the reaction of 4-nitrobenzaldehyde with 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridinemethyl-2-pyridylamine in the presence of a base and a catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine has been studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
18150-20-4 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
4-[(E)-1-(4-nitrophenyl)prop-1-en-2-yl]pyridine |
InChI |
InChI=1S/C14H12N2O2/c1-11(13-6-8-15-9-7-13)10-12-2-4-14(5-3-12)16(17)18/h2-10H,1H3/b11-10+ |
InChI-Schlüssel |
KHHRTVVCJQGYMV-ZHACJKMWSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=NC=C2 |
SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=NC=C2 |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)









